3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine
Description
This compound features a bipyridinyl backbone with chloro, trifluoromethyl, and phenylsulfonyl substituents.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12Cl2F6N2O4S/c25-17-8-13(23(27,28)29)11-33-21(17)37-15-6-7-19(20(10-15)39(35,36)16-4-2-1-3-5-16)38-22-18(26)9-14(12-34-22)24(30,31)32/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKFPBITSUBUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12Cl2F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The mechanism of action is believed to involve the inhibition of specific Mur enzymes critical for bacterial cell wall synthesis.
Case Study : A study demonstrated that derivatives of this compound showed a minimum inhibitory concentration (MIC) lower than standard treatments like ethambutol, indicating its potential as a new therapeutic agent against tuberculosis .
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been explored in several studies. The presence of trifluoromethyl and chloro groups enhances its lipophilicity, potentially improving its efficacy in targeting cancer cells.
Case Study : In vitro studies on various cancer cell lines revealed that the compound exhibited cytotoxic effects, with IC50 values indicating potent activity compared to established chemotherapeutics . The structural modifications have been systematically studied to optimize its biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis shows that:
- Trifluoromethyl and Chloro Substituents : These groups enhance binding affinity and lipophilicity.
- Piperidine Moiety : Contributes to bioactivity by facilitating interactions with target proteins through hydrogen bonding.
Synthesis and Derivatives
The synthesis of this compound involves multicomponent reactions that yield high purity products. Various derivatives have been synthesized to explore their biological activities further.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituents at positions 3 and 5 on the pyridine rings are susceptible to SNAr reactions. For example:
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Reaction with amines (e.g., methylamine in THF) replaces chlorine with amino groups under mild conditions (40–60°C) .
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Thiols or alkoxides displace chlorine in polar aprotic solvents (DMF/DMSO) at elevated temperatures (80–100°C) .
Table 1: SNAr Reactivity of Chloro Substituents
| Position | Nucleophile | Conditions | Product Yield | Source |
|---|---|---|---|---|
| 3-Cl (pyridine A) | NH2CH3 | THF, 65°C | 85% | |
| 5-Cl (pyridine B) | KSCN | DMF, 100°C | 72% |
Coupling Reactions
The compound participates in cross-coupling reactions via its halogenated pyridine rings:
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Suzuki-Miyaura Coupling : The 3-chloro group reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4/K2CO3 in dioxane/water (yields 60–78%) .
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling with secondary amines (e.g., morpholine) replaces chlorine with amine groups .
Oxidation/Reduction of Sulfonyl Group
The phenylsulfonyl moiety undergoes:
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Reduction : LiAlH4 reduces the sulfonyl group to a thioether (-S-) in anhydrous ether (55% yield) .
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Oxidation : Further oxidation with mCPBA regenerates sulfonyl groups from thioethers .
Hydrolysis Reactions
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Ester/Carboxamide Hydrolysis : Acidic (HCl/dioxane) or basic (NaOH/EtOH) conditions hydrolyze carboxamide intermediates to carboxylic acids .
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Trifluoromethyl Stability : The CF3 groups remain inert under typical hydrolysis conditions (pH 1–14, ≤100°C) .
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces:
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C–O Bond Cleavage : The pyridinyloxy linkage breaks, forming phenolic byproducts .
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Radical Rearrangement : Phenylsulfonyl groups stabilize radicals, leading to dimerization (observed in HPLC-MS) .
Key Challenges
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Steric Hindrance : Bulky substituents on pyridine rings limit coupling reaction efficiency .
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Byproduct Formation : Competing SNAr and hydrolysis pathways require precise pH/temperature control .
Experimental data for this specific compound remains limited in public databases, but reactivity trends are extrapolated from structurally related pyridine and sulfonyl-containing systems .
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
*Estimated based on molecular formula and substituent contributions.
Key Differences in Substituent Effects
Electron-Withdrawing Groups :
- The phenylsulfonyl group in the target compound enhances electrophilicity and metabolic stability compared to benzyloxy or nitro groups in analogs like 7e or 7f .
- Trifluoromethyl groups in all compounds improve lipophilicity and resistance to oxidative degradation .
Spectral Data: Pyridine protons in analogs (e.g., 7e–7g) resonate at δ 8.42–8.50 ppm, while the target compound’s protons are expected at higher δ due to the sulfonyl group’s deshielding effect . Amino-substituted derivatives () show NH₂ signals at δ 5.39 ppm, absent in the target compound .
Thermal Stability: Melting points vary widely: Amino-substituted derivatives (268–287°C) have higher thermal stability than trifluoromethoxy-benzyloxy analogs (58–125°C), likely due to hydrogen bonding in amino groups .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine?
Methodological Answer:
- Stepwise Functionalization : Use modular synthesis to sequentially introduce substituents (e.g., chloro, trifluoromethyl, phenylsulfonyl groups) to minimize side reactions. For example, prioritize halogenation before introducing electron-withdrawing groups like trifluoromethyl .
- Catalyst Screening : Optimize coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) by testing palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) under varying temperatures (80–120°C) .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques : Combine H/C NMR to confirm substituent positions (e.g., chloro at C3, trifluoromethyl at C5) and FT-IR to verify sulfonyl (-SO₂) and ether (-O-) linkages .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular formula (e.g., expected [M+H] at m/z 619.98) and detect fragmentation patterns .
- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values to rule out impurities .
Q. What experimental approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C, sampling at 0, 7, 14, and 30 days. Monitor degradation via HPLC with a C18 column (detection at 254 nm) .
- Hydrolytic Stability : Focus on sulfonyl and ether bonds, which may hydrolyze under acidic/basic conditions. Use LC-MS to identify breakdown products (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-ol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological or agrochemical potential of this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace phenylsulfonyl with methylsulfonyl or omit the trifluoromethyl group) to evaluate their impact on target binding .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like p38 MAP kinase or acetylcholinesterase, guided by structural motifs in .
- Bioassay Design : Test analogs in enzyme inhibition assays (IC determination) or cell-based models (e.g., cytotoxicity in HEK293 cells) .
Q. What methodologies are suitable for studying environmental degradation pathways of this compound?
Methodological Answer:
- Photolysis Experiments : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze products via LC-QTOF-MS to identify cleavage sites (e.g., sulfonyl or pyridinyl ether bonds) .
- Soil Microcosm Studies : Incubate with soil microbiota under controlled humidity and temperature. Quantify residual compound and metabolites (e.g., trifluoroacetic acid) using GC-MS .
Q. How can researchers address contradictions in reported solubility data for this compound?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in solvents (e.g., DMSO, acetonitrile, water) at 25°C and 37°C. Validate results with nephelometry or UV-Vis spectroscopy .
- QSAR Modeling : Correlate experimental solubility with calculated logP (e.g., using ChemAxon) and molecular descriptors (e.g., polar surface area) to resolve discrepancies .
Q. What strategies are recommended for developing selective functionalization protocols for the pyridine rings in this compound?
Methodological Answer:
- Protecting Group Strategy : Protect the sulfonyl group with tert-butyldimethylsilyl (TBS) before electrophilic substitution (e.g., nitration at C4) .
- Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate specific positions (e.g., C2 of the pyridine ring) for regioselective halogenation .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
